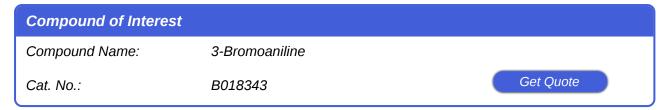


An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 3-Bromoaniline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of **3-bromoaniline** using Fourier Transform Infrared (FTIR) spectroscopy. It details the characteristic vibrational frequencies, a standard experimental protocol for data acquisition, and a logical workflow for spectral interpretation.

Core Analysis: Vibrational Band Assignments

The infrared spectrum of **3-bromoaniline** (C_6H_6BrN) is characterized by absorption bands arising from the vibrations of its distinct functional groups: the primary aromatic amine (-NH₂), the substituted benzene ring, and the carbon-bromine bond (C-Br). The positions of these bands are indicative of the molecule's structure.

Quantitative data for the principal absorption bands of **3-bromoaniline** are summarized in the table below. These frequencies are fundamental for the identification and characterization of the molecule.



| Wavenumber (cm ⁻¹) | Vibrational Mode | Functional Group | Intensity |
|-----------------------------------|--|---------------------------|-----------|
| 3457 - 3363 | N-H Asymmetric & Symmetric Stretching | Primary Aromatic Amine | Strong |
| 3214 | Overtone of N-H Bending | Primary Aromatic Amine | Medium |
| 3100 - 3000 | C-H Aromatic Stretching | Aromatic Ring | Medium |
| 1622 | N-H Bending (Scissoring) | Primary Aromatic Amine | Strong |
| 1593 - 1575 | C=C Aromatic Ring Stretching | Aromatic Ring | Strong |
| 1481 - 1448 | C=C Aromatic Ring Stretching | Aromatic Ring | Strong |
| 1265 | C-N Stretching | Aromatic Amine | Strong |
| 900 - 675 | C-H Out-of-Plane Bending ("oop") | Aromatic Ring | Strong |
| 770 | C-H Out-of-Plane Bending (m- disubstitution) | Aromatic Ring | Strong |
| 690 - 515 | C-Br Stretching | Aryl Halide | Medium |
| 681 | N-H Wagging | Primary Aromatic Amine | Broad |

Table 1: Summary of characteristic infrared absorption peaks for **3-bromoaniline**. Data compiled from multiple spectral databases and literature sources.[1][2][3][4][5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy



Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that allows for the direct analysis of liquid and solid samples with minimal preparation.[7][8]

Objective: To obtain a high-quality infrared spectrum of **3-bromoaniline**.

Materials & Apparatus:

- FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
- Sample of **3-bromoaniline** (liquid or low-melting solid).
- Pipette or spatula.
- Solvent for cleaning (e.g., isopropanol or ethanol).
- Lint-free laboratory wipes.

Methodology:

- Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.
- Background Spectrum Acquisition:
 - Ensure the ATR crystal surface is clean. Use a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to gently clean the crystal, then wipe dry with a second clean wipe.
 - Initiate a background scan from the instrument's software. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, which will be subtracted from the sample spectrum.[9]
- Sample Application:
 - As 3-bromoaniline is a liquid at room temperature, place a small drop (sufficient to cover the ATR crystal surface) directly onto the center of the crystal using a clean pipette.

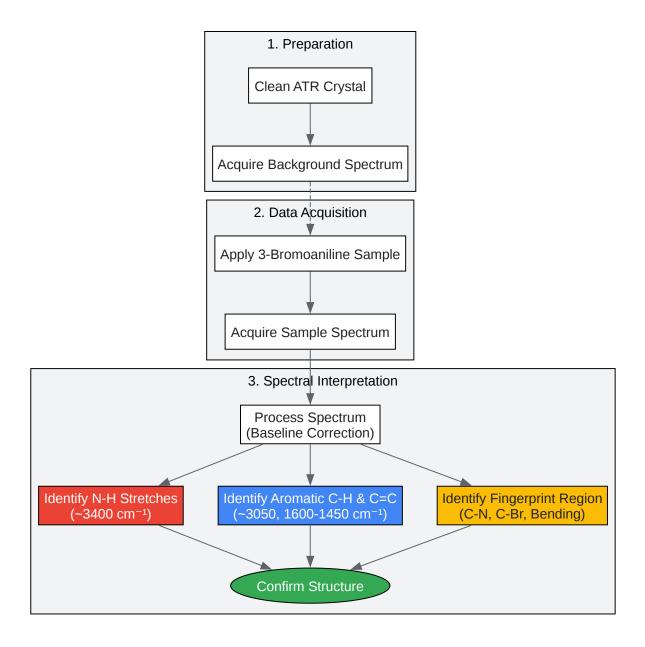


- If using a solid sample, place a small amount onto the crystal. Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.
- Sample Spectrum Acquisition:
 - Initiate the sample scan using the instrument's software. Typical settings for a routine analysis are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[10]
- Data Processing & Cleaning:
 - After the scan is complete, the software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Perform any necessary data processing, such as baseline correction or ATR correction, if required by the software.
 - Thoroughly clean the ATR crystal surface. Remove the bulk of the sample with a dry, lint-free wipe. Then, perform a final cleaning with a solvent-dampened wipe followed by a dry wipe.[7] A confirmation scan can be run to ensure the crystal is clean.

Workflow & Data Interpretation

The process of analyzing **3-bromoaniline** by IR spectroscopy follows a logical progression from sample handling to final structural confirmation. This workflow ensures that the data is correctly acquired and interpreted.





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Caption: Workflow for the IR spectroscopic analysis of **3-bromoaniline**.

Interpretation of the Spectrum:



- N-H Region (3500-3300 cm⁻¹): The presence of two distinct, sharp peaks in this region is the primary indicator of a primary amine (-NH₂).[2][6] These correspond to the asymmetric and symmetric N-H stretching vibrations.
- Aromatic Region (3100-3000 cm⁻¹ and 1600-1450 cm⁻¹): Peaks just above 3000 cm⁻¹ are characteristic of C-H stretching on the benzene ring.[3] Multiple strong absorptions in the 1600-1450 cm⁻¹ range are due to C=C stretching vibrations within the aromatic ring.
- Fingerprint Region (<1400 cm⁻¹): This complex region contains a wealth of structural information.
 - The strong band around 1265 cm⁻¹ is assigned to the C-N stretching of the aromatic amine.[1][2]
 - Strong absorptions between 900-675 cm⁻¹ are due to out-of-plane C-H bending. The specific pattern can help confirm the meta-substitution pattern on the benzene ring.[3]
 - The C-Br stretching vibration is expected in the lower frequency range of 690-515 cm⁻¹, though it may be weak and overlap with other bands.[3][11]

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